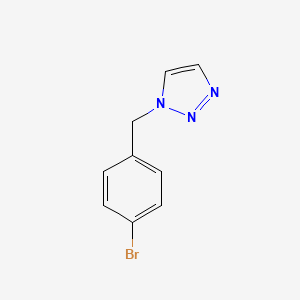![molecular formula C12H17ClN2O2S B13977538 tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine-3-thiol with suitable aldehydes or ketones in the presence of a catalyst such as zinc oxide nanoparticles . The reaction is usually carried out in an ethanol medium at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly against breast cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s biological activity, including antimicrobial and anti-inflammatory properties, is of interest for drug development.
作用機序
The mechanism of action of 2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the aggregation factor of human platelets and urokinase . The exact molecular pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit a range of biological activities, including antioxidant and antimicrobial properties.
Pyrano[2,3-d]thiazoles: These compounds are also structurally related and have applications in drug development against obesity and hyperlipidemia.
Uniqueness
2-Chloro-6,7-dihydro-4-methylthiazolo[4,5-c]pyridine-5(4H)-carboxylic acid 1,1-dimethylethyl ester is unique due to its specific substitution pattern and the presence of the 1,1-dimethylethyl ester group. This structural feature may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
特性
分子式 |
C12H17ClN2O2S |
|---|---|
分子量 |
288.79 g/mol |
IUPAC名 |
tert-butyl 2-chloro-4-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2S/c1-7-9-8(18-10(13)14-9)5-6-15(7)11(16)17-12(2,3)4/h7H,5-6H2,1-4H3 |
InChIキー |
VNJFGVFXORFABA-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)SC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)

![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)
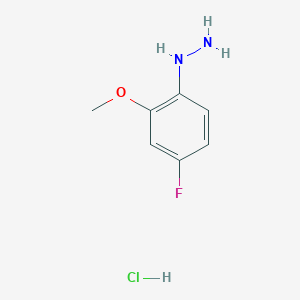
![2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-](/img/structure/B13977482.png)
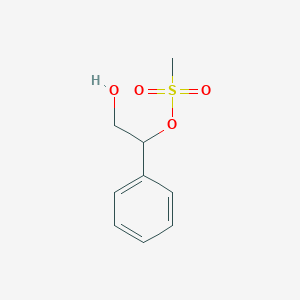
![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)

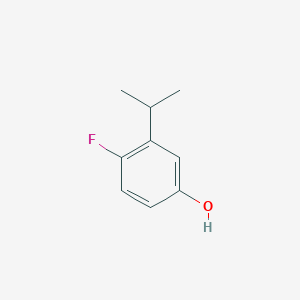
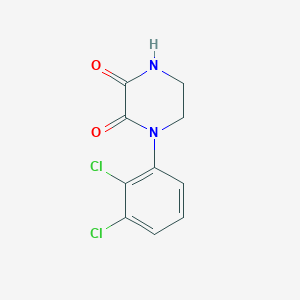


![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
